molecular formula C17H20O2 B1596553 1,3-Dibenzyloxypropane CAS No. 53088-81-6

1,3-Dibenzyloxypropane

Cat. No.: B1596553
CAS No.: 53088-81-6
M. Wt: 256.34 g/mol
InChI Key: YCUQCDFHCPHJQU-UHFFFAOYSA-N
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Description

1,3-Dibenzyloxypropane is an organic compound with the molecular formula C17H20O2. It is a derivative of propane where two benzyl groups are attached to the first and third carbon atoms of the propane chain. This compound is of interest in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxypropane can be synthesized through the reaction of benzyl bromide with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane and requires ambient temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols involving the use of benzyl bromide and 1,3-propanediol under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibenzyloxypropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: It can be reduced to form 1,3-dihydroxypropane.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: 1,3-Dihydroxypropane.

    Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

1,3-Dibenzyloxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyloxypropane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it is involved in, such as oxidation, reduction, or substitution, which lead to the formation of different products with distinct biological or chemical activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ether linkages and benzyl groups, which provide distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

3-phenylmethoxypropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUQCDFHCPHJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340172
Record name 1,3-Dibenzyloxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53088-81-6
Record name 1,3-Dibenzyloxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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